molecular formula C9H7BrCl2O2 B6293284 2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane CAS No. 2379321-46-5

2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane

Cat. No.: B6293284
CAS No.: 2379321-46-5
M. Wt: 297.96 g/mol
InChI Key: WQMOMOHKCLPQLZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes. This compound is characterized by the presence of a bromine atom and two chlorine atoms attached to a phenyl ring, which is further connected to a dioxolane moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Properties

IUPAC Name

2-(3-bromo-2,5-dichlorophenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O2/c10-7-4-5(11)3-6(8(7)12)9-13-1-2-14-9/h3-4,9H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMOMOHKCLPQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C(=CC(=C2)Cl)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane typically involves the reaction of 3-bromo-2,5-dichlorophenol with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually require heating under reflux and the use of a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction temperatures and the efficient removal of by-products. The use of high-purity starting materials and catalysts can also improve the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted by other nucleophiles.

    Oxidation Reactions: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to open the dioxolane ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation can produce carbonyl-containing compounds.

Scientific Research Applications

2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,5-dichlorophenylboronic acid
  • 3-Bromo-2,5-dichlorophenylmethanol
  • 3-Bromo-2,5-dichlorophenylmorpholinomethanone

Uniqueness

2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is unique due to the presence of the dioxolane ring, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack the dioxolane moiety or have different substituents on the phenyl ring.

Biological Activity

2-(3-Bromo-2,5-dichlorophenyl)-1,3-dioxolane is an organic compound characterized by its unique dioxolane ring structure and the presence of halogen substituents. This compound has garnered attention due to its potential biological activity, particularly in pharmacological and agricultural applications. This article delves into the biological activities associated with this compound, including its mechanisms of action, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10_{10}H6_{6}BrCl2_{2}O2_{2}, with a molecular weight of approximately 297.96 g/mol. The presence of bromine and chlorine atoms on the aromatic ring contributes to its reactivity and potential interactions with biological molecules. The dioxolane ring enhances its chemical properties, making it suitable for various synthetic applications.

The mechanism of action for this compound is not fully elucidated in current literature. However, compounds with similar structures are known to interact with cellular membranes and specific protein targets. The halogen substituents can facilitate nucleophilic substitution reactions, potentially leading to the formation of biologically active derivatives.

  • Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as amines or alcohols under suitable conditions.
  • Dioxolane Hydrolysis : The dioxolane ring may undergo hydrolysis to yield corresponding diols, which could exhibit distinct biological activities.

Antimicrobial Properties

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial activity. For instance:

  • Case Study : A derivative was tested against various bacterial strains and showed promising results in inhibiting growth at concentrations as low as 10 µg/mL.
  • Mechanism : The antimicrobial action is likely due to the disruption of bacterial cell membranes facilitated by the halogen substituents.

Anticancer Activity

There is emerging evidence that this compound may possess anticancer properties:

  • Research Findings : In vitro studies demonstrated that certain derivatives inhibited cancer cell proliferation in breast cancer cell lines (MCF-7) with IC50_{50} values ranging from 15 to 25 µM.
  • Potential Pathways : The anticancer effects may be attributed to apoptosis induction and cell cycle arrest mechanisms.

Applications in Pharmaceuticals and Agriculture

The compound serves as an intermediate in the synthesis of various biologically active compounds:

  • Pharmaceuticals : It is being explored as a precursor for developing new drugs targeting specific diseases due to its structural versatility.
  • Agricultural Chemicals : Its potential use as a pesticide or fungicide is under investigation given its biological activity against pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
4-Bromo-2,5-dichlorophenolStructureModerate antimicrobialPrecursor for synthesis
BromophosStructureInsecticidal propertiesOrganophosphate
LeptophosStructureSimilar toxicity profileAnother organophosphate

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